molecular formula C13H12N2OS B2591529 2-phenyl-N'-(2-thienylmethylene)acetohydrazide CAS No. 113875-04-0

2-phenyl-N'-(2-thienylmethylene)acetohydrazide

Cat. No.: B2591529
CAS No.: 113875-04-0
M. Wt: 244.31
InChI Key: RAFJTHHORYWJDF-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N’-(2-thienylmethylene)acetohydrazide is a nitrogen-containing compound that has garnered significant interest in scientific research It is known for its unique structure, which includes a phenyl group and a thienylmethylene group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N’-(2-thienylmethylene)acetohydrazide typically involves the condensation reaction between 2-thiophenecarboxaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2-thiophenecarboxaldehyde+2-phenylacetohydrazide2-phenyl-N’-(2-thienylmethylene)acetohydrazide\text{2-thiophenecarboxaldehyde} + \text{2-phenylacetohydrazide} \rightarrow \text{2-phenyl-N'-(2-thienylmethylene)acetohydrazide} 2-thiophenecarboxaldehyde+2-phenylacetohydrazide→2-phenyl-N’-(2-thienylmethylene)acetohydrazide

Industrial Production Methods

While specific industrial production methods for 2-phenyl-N’-(2-thienylmethylene)acetohydrazide are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the condensation reaction, and the purification of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N’-(2-thienylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and thienyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-phenyl-N’-(2-thienylmethylene)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N’-(2-thienylmethylene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N’-(2-furylmethylene)acetohydrazide
  • 2-phenyl-N’-(2-pyridylmethylene)acetohydrazide
  • 2-phenyl-N’-(2-benzylmethylene)acetohydrazide

Uniqueness

2-phenyl-N’-(2-thienylmethylene)acetohydrazide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c16-13(9-11-5-2-1-3-6-11)15-14-10-12-7-4-8-17-12/h1-8,10H,9H2,(H,15,16)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFJTHHORYWJDF-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.